5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Overview
Description
5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a sulfur atom incorporated into a benzene ring, forming a thiophene structure. The addition of a bromine atom and the presence of a dioxide group make this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide can be achieved through several methods. One efficient method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method has been shown to afford high yields and excellent enantioselectivities (up to 99% yield and >99% ee) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. The use of chiral ferrocenyl phosphine ligands in these reactions has been shown to enhance the efficiency and selectivity of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has significant applications in scientific research:
Chemistry: It serves as an important synthetic intermediate in organic synthesis.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of TACE, the compound binds to the enzyme’s active site, preventing the conversion of tumor necrosis factor-alpha to its active form. This inhibition can lead to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and selectivity in chemical reactions.
Uniqueness
5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWPIGZDBXJGCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493453 | |
Record name | 5-Bromo-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64260-76-0 | |
Record name | 5-Bromo-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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